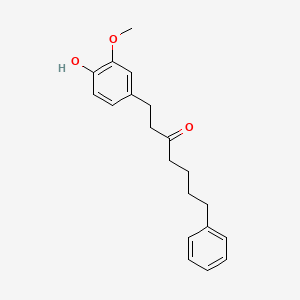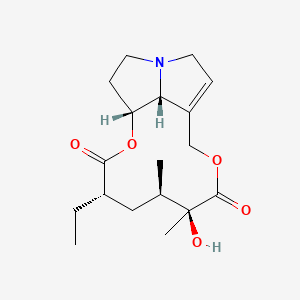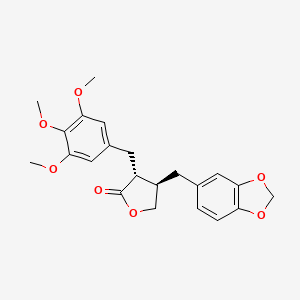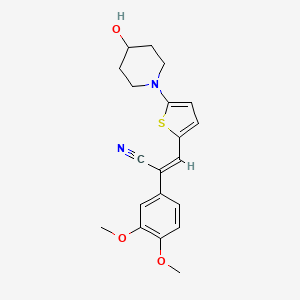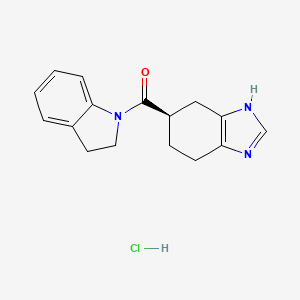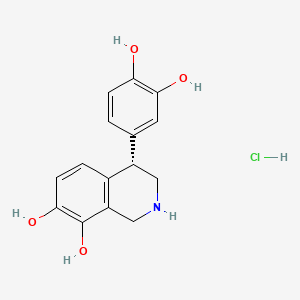
Zelandopam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zelandopam hydrochloride, also known as YM-435, is a dopamine D1 receptor agonist. It has been studied for its potential therapeutic effects on renal insufficiency, heart failure, and hypertension. The compound has shown promise in preserving renal function in ischemia-induced acute renal failure and may be useful in treating congestive heart failure .
Preparation Methods
The synthesis of zelandopam hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized to introduce the necessary hydroxyl and phenyl groups.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Zelandopam hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and phenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zelandopam hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) formation.
Medicine: Explored for its potential therapeutic effects on heart failure, hypertension, and renal insufficiency.
Industry: Potential applications in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Zelandopam hydrochloride exerts its effects by selectively activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cAMP formation. The elevated cAMP levels subsequently activate protein kinase A, leading to various downstream effects, including vasodilation and increased renal blood flow. The compound’s effects on blood pressure and renal function are dose-dependent and have been shown to be stable during continuous intravenous infusion .
Comparison with Similar Compounds
Zelandopam hydrochloride can be compared with other dopamine D1 receptor agonists, such as fenoldopam and dobutamine. While all these compounds share the ability to activate dopamine receptors, this compound is unique in its specific receptor selectivity and its potential therapeutic applications in renal and cardiovascular conditions. Similar compounds include:
Fenoldopam: Another dopamine D1 receptor agonist used primarily for its vasodilatory effects.
Dobutamine: A dopamine receptor agonist with broader receptor activity, used mainly for its inotropic effects in heart failure.
This compound’s unique receptor selectivity and potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
138086-00-7 |
|---|---|
Molecular Formula |
C15H16ClNO4 |
Molecular Weight |
309.74 g/mol |
IUPAC Name |
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrochloride |
InChI |
InChI=1S/C15H15NO4.ClH/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20;/h1-5,10,16-20H,6-7H2;1H/t10-;/m0./s1 |
InChI Key |
NHCWZEQEFHNLBQ-PPHPATTJSA-N |
SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |
Isomeric SMILES |
C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



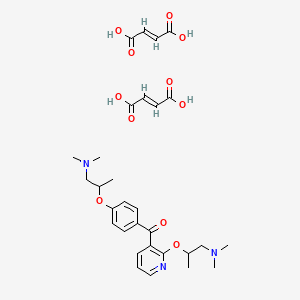
![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
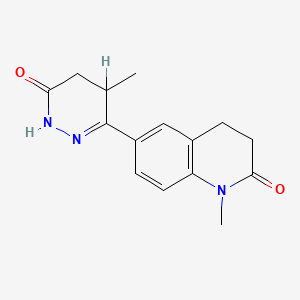
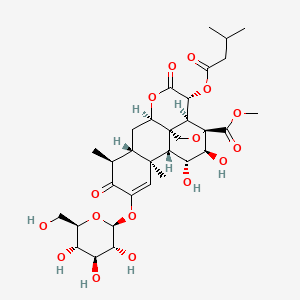
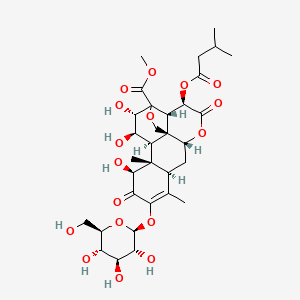

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)

